molecular formula C19H20N2O4 B2828231 4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 921995-66-6

4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No. B2828231
CAS RN: 921995-66-6
M. Wt: 340.379
InChI Key: WXMCVMYJIBCQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.379. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Imaging

One of the notable scientific research applications of compounds structurally related to 4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide involves the development of positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. A study by Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives as probes for imaging cerebral β-amyloid (Aβ) plaques. The compounds displayed high affinity for Aβ(1-42) aggregates and demonstrated excellent binding to Aβ plaques in ex vivo autoradiographic experiments, indicating potential use as PET agents for detecting Aβ plaques in the living human brain (Cui et al., 2012).

Antimicrobial Activities

Another area of research related to derivatives of this compound is in the synthesis and evaluation of antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including compounds structurally related to the specified benzamide, and screened them for antimicrobial activities. Some of these derivatives were found to possess good or moderate activities against test microorganisms, highlighting their potential in antimicrobial research (Bektaş et al., 2007).

Serotonin-3 Receptor Antagonists

Research by Harada et al. (1995) on 4-amino-5-chloro-2-ethoxybenzamides, which share a similar structural motif with the compound , led to the discovery of potent serotonin-3 (5-HT3) receptor antagonists. This work involved structure-activity relationship studies, indicating the potential of these compounds in therapeutic applications related to serotonin receptor modulation (Harada et al., 1995).

Prokinetic Agents

Srinivasulu et al. (2005) focused on the synthesis of Cinitapride related benzimidazole derivatives, which are structurally related to this compound. These compounds were evaluated for their anti-ulcerative activity, contributing to the development of new prokinetic agents for gastrointestinal motility disorders (Srinivasulu et al., 2005).

properties

IUPAC Name

4-ethoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-3-24-15-7-4-13(5-8-15)18(22)20-14-6-9-17-16(12-14)19(23)21(2)10-11-25-17/h4-9,12H,3,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMCVMYJIBCQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.